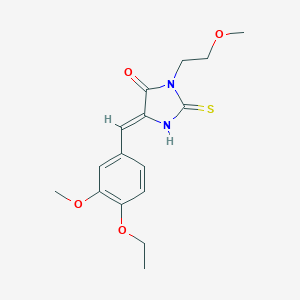
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione, also known as CLP-HI, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields.
Aplicaciones Científicas De Investigación
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer activities, making it a promising candidate for the development of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These mechanisms contribute to the compound's antioxidant and anti-inflammatory activities, as well as its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione has been shown to exhibit various biochemical and physiological effects, including the inhibition of ROS production, the modulation of cytokine expression, and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the study of (5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione, including the development of novel therapeutic agents based on its structure, the exploration of its potential applications in other scientific fields, such as neurology and immunology, and the investigation of its potential side effects and toxicity in vivo. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets for the treatment of various diseases.
Métodos De Síntesis
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione can be synthesized through a multi-step process that involves the reaction of 4-chlorophenylhydrazine with 4-hydroxy-3-iodobenzaldehyde, followed by the addition of imidazolidine-2,4-dione. The final product is obtained through purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Propiedades
Nombre del producto |
(5E)-3-(4-chlorophenyl)-5-(4-hydroxy-3-iodobenzylidene)imidazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C16H10ClIN2O3 |
Peso molecular |
440.62 g/mol |
Nombre IUPAC |
(5E)-3-(4-chlorophenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H10ClIN2O3/c17-10-2-4-11(5-3-10)20-15(22)13(19-16(20)23)8-9-1-6-14(21)12(18)7-9/h1-8,21H,(H,19,23)/b13-8+ |
Clave InChI |
CWIJFNUNFJEYHQ-MDWZMJQESA-N |
SMILES isomérico |
C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC(=C(C=C3)O)I)/NC2=O)Cl |
SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)I)NC2=O)Cl |
SMILES canónico |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)I)NC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305628.png)
![N-(2-fluorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305629.png)
![4-({[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B305632.png)
![N-(4-methoxyphenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305633.png)
![2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305634.png)
![1-(4-chlorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B305636.png)
![N-(2-ethyl-6-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305637.png)
![2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B305639.png)
![2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305640.png)
![2-{[4-(3,4-dimethylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B305641.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B305642.png)
![4-({[4-(4-ethoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)morpholine](/img/structure/B305643.png)
![(5Z)-3-(2-methylpropyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]imidazolidin-4-one](/img/structure/B305646.png)
